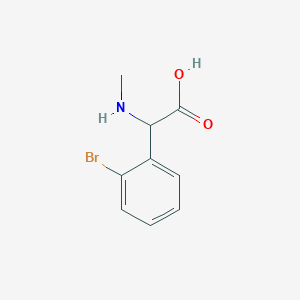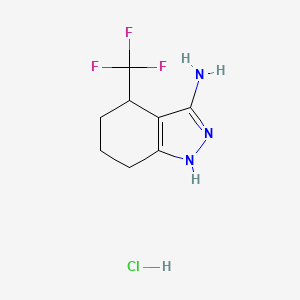
4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-aminehydrochloride is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. The trifluoromethyl group enhances the lipophilicity, metabolic stability, and pharmacokinetic properties of the compound, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-aminehydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of a suitable indazole derivative with trifluoromethylating agents under controlled conditions. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity, making the process more cost-effective and scalable .
Analyse Des Réactions Chimiques
4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts or specific reagents.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the indazole ring .
Applications De Recherche Scientifique
4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-aminehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases where the trifluoromethyl group can enhance drug efficacy and stability.
Mécanisme D'action
The mechanism of action of 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-aminehydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and stability. This interaction can lead to the modulation of various biological pathways, resulting in the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-aminehydrochloride can be compared with other similar compounds that contain the trifluoromethyl group. Some of these compounds include:
Fluoxetine: An antidepressant that also contains a trifluoromethyl group, enhancing its pharmacokinetic properties.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group that contributes to its anti-inflammatory effects.
Sorafenib: A cancer treatment drug that features a trifluoromethyl group, improving its efficacy and stability.
The uniqueness of this compound lies in its specific structure and the presence of the indazole ring, which can confer additional biological activities and properties compared to other trifluoromethyl-containing compounds.
Propriétés
Formule moléculaire |
C8H11ClF3N3 |
|---|---|
Poids moléculaire |
241.64 g/mol |
Nom IUPAC |
4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H10F3N3.ClH/c9-8(10,11)4-2-1-3-5-6(4)7(12)14-13-5;/h4H,1-3H2,(H3,12,13,14);1H |
Clé InChI |
VNDQJMSTARDSGH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)NN=C2N)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5-Difluoro-1-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13514140.png)
![Dispiro[3.1.36.14]decan-2-ylmethanamine](/img/structure/B13514144.png)


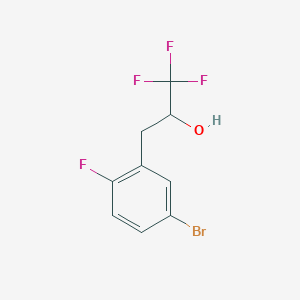
![Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13514165.png)
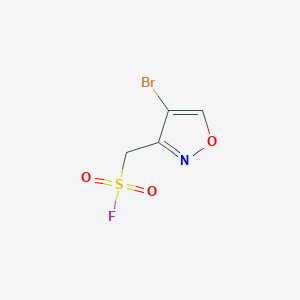
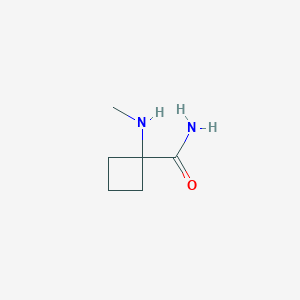

![2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic Acid](/img/structure/B13514181.png)
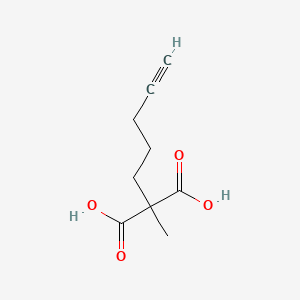
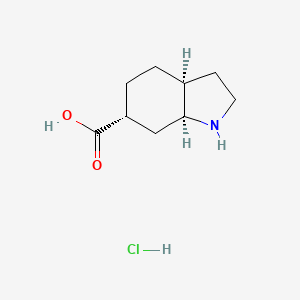
![3-Azaspiro[5.5]undecan-9-amine](/img/structure/B13514200.png)
